(3-Methyl-4-nitrophenoxy)acetic acid
Overview
Description
(3-Methyl-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the fourth position
Scientific Research Applications
(3-Methyl-4-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and functional groups.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, which is resonance stabilized . This allows for various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
strain SJ98 has shown that similar compounds can be degraded through a series of reactions involving enzymes like PnpA, PnpB, PnpCD, PnpE, and PnpF .
Result of Action
Similar compounds have been shown to undergo various reactions at the benzylic position, leading to different products depending on the reaction conditions .
Action Environment
It is known that similar compounds can undergo different reactions depending on the presence of certain reagents and reaction conditions .
Biochemical Analysis
Biochemical Properties
(3-Methyl-4-nitrophenoxy)acetic acid plays a vital role in biochemical reactions, particularly in the degradation of certain pollutants. It interacts with enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB). PnpA catalyzes the monooxygenation of this compound to methyl-1,4-benzoquinone, while PnpB reduces methyl-1,4-benzoquinone to methylhydroquinone . These interactions are crucial for the compound’s catabolism and its role in biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce changes in gene expression related to its catabolic pathway, thereby influencing cellular functions. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. PNP 4-monooxygenase (PnpA) binds to the compound and catalyzes its conversion to methyl-1,4-benzoquinone. Subsequently, 1,4-benzoquinone reductase (PnpB) reduces methyl-1,4-benzoquinone to methylhydroquinone. These enzymatic reactions are critical for the compound’s degradation and its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective application in research .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its degradation by enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB). These enzymes facilitate the conversion of the compound to intermediate metabolites, which are further processed in the metabolic pathway. The compound’s involvement in these pathways affects metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity. Understanding these transport mechanisms is crucial for elucidating the compound’s role in cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for the compound’s biochemical interactions and its overall function in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the phenoxyacetic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major product is (3-Carboxy-4-nitrophenoxy)acetic acid.
Reduction: The major product is (3-Methyl-4-aminophenoxy)acetic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound without the methyl and nitro substitutions.
(4-Nitrophenoxy)acetic acid: Similar structure but without the methyl group.
(3-Methylphenoxy)acetic acid: Similar structure but without the nitro group.
Uniqueness
(3-Methyl-4-nitrophenoxy)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFXEDUXQCHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393135 | |
Record name | (3-methyl-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85444-81-1 | |
Record name | (3-methyl-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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